Compound Description: AC220 is a potent and highly selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. It was developed as a potential treatment for acute myeloid leukemia (AML) due to its improved aqueous solubility, oral pharmacokinetics, and efficacy in tumor xenograft models compared to earlier compounds in the series. [] AC220 demonstrated a favorable safety and pharmacokinetic profile in human trials and reached phase II clinical trials. []
Relevance: While lacking the thiophene moiety, AC220 shares a key structural feature with 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide: the benzothiazole ring system. This commonality, along with AC220's potent biological activity, highlights the importance of the benzothiazole moiety in pharmacological contexts. []
Compound Description: This compound exists in different polymorphic forms, including a novel modification with improved solubility compared to existing forms. [] The amorphous form of this compound is also characterized. []
Relevance: This compound is structurally related to 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide through the presence of a chloro-substituted thiophene carboxamide moiety. This suggests a potential for similar chemical reactivity and possibly shared pharmacological properties. []
Compound Description: This compound and its pharmaceutically acceptable salts are reported to be useful for treating or preventing viral infections. []
Relevance: Although lacking the benzothiazole ring, this compound demonstrates the significance of carboxamide derivatives in pharmaceutical applications. This is a structural feature it shares with 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide, pointing to a broader class of compounds with potential pharmacological activities. []
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) and Analogs
Compound Description: BT2 is a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [] BT2 and its analogs, including 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), demonstrate potent inhibition of BDK and promising pharmacokinetic properties. [] A prodrug of BT2, N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3), has also been developed. [] These compounds are being explored as potential treatments for metabolic diseases associated with elevated branched-chain amino acid (BCAA) concentrations. []
Relevance: These compounds are structurally similar to 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide, sharing the benzothiophene core. The presence of chlorine substituents on the benzothiophene ring in BT2 and its analogs highlights the potential influence of halogen substitutions on biological activity. []
4-(2-chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide (6) and N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (8)
Compound Description: Compounds 6 and 8 emerged as potent non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors through a multi-step virtual screening protocol. [] They exhibited IC50 values of 1.2 and 1.3 μm, respectively, against mPGES-1. [] Structural optimization of compound 8 yielded derivatives with improved inhibitory activity (IC50: 0.3–0.6 μm). [] These compounds represent novel scaffolds for mPGES-1 inhibition and are considered promising candidates for developing anti-inflammatory and anti-cancer therapeutics. []
Relevance: Compound 8 is directly related to 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide due to the presence of the benzothiazole ring. This suggests that the benzothiazole moiety could be a key element contributing to their mPGES-1 inhibitory activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.